molecular formula C19H27N3O4S B4854403 4-methyl-N,N-bis(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide

4-methyl-N,N-bis(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide

Cat. No.: B4854403
M. Wt: 393.5 g/mol
InChI Key: LEYLTYPGENGBRS-UHFFFAOYSA-N
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Description

4-methyl-N,N-bis(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, with two pyrrolidinone moieties

Properties

IUPAC Name

4-methyl-N,N-bis(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4S/c1-16-6-8-17(9-7-16)27(25,26)22(14-18(23)20-10-2-3-11-20)15-19(24)21-12-4-5-13-21/h6-9H,2-5,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYLTYPGENGBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCC2)CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N,N-bis(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N,N-bis(2-oxo-2-pyrrolidin-1-ylethyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N,N-bis(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to deprotonate the nucleophile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

4-methyl-N,N-bis(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s ability to interact with biological molecules makes it a candidate for studies on enzyme inhibition and protein binding.

    Medicine: Its potential as a drug candidate is of significant interest, particularly for its possible roles in treating diseases such as cancer or bacterial infections.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 4-methyl-N,N-bis(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)amine
  • 2-(2-oxo-pyrrolidin-1-yl)-butyramide
  • Pyrrolidin-2-one derivatives

Uniqueness

4-methyl-N,N-bis(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide is unique due to the presence of both the sulfonamide group and the pyrrolidinone moieties. This combination of functional groups provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-methyl-N,N-bis(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide
Reactant of Route 2
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4-methyl-N,N-bis(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide

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